2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of benzo[d]oxazole, oxadiazole, and thiophene moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product.
- Synthetic Routes:
- The synthesis begins with the preparation of benzo[d]oxazole-2-thiol, which is then reacted with an appropriate acylating agent to form the benzo[d]oxazol-2-ylthio intermediate.
- The next step involves the introduction of the oxadiazole moiety through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids.
- Finally, the thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
- Reaction Conditions:
- The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
- Common solvents used include dichloromethane, dimethylformamide, and ethanol, depending on the specific reaction step.
- Industrial Production Methods:
- Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs.
- Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide undergoes various types of chemical reactions, which can be categorized as follows:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole rings, leading to the formation of sulfoxides and sulfone derivatives.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction:
- Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.
- Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
- Substitution:
- The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d]oxazole ring.
- Reagents such as alkyl halides and aryl halides are commonly employed in these reactions.
- Major Products:
- The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzo[d]oxazole derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide has a wide range of applications in scientific research, including:
- Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the development of new materials with unique electronic and optical properties.
- Biology:
- Medicine:
- The compound is being explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
- Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
- Industry:
- The compound is used in the development of new materials for electronic and photonic applications.
- It is also being investigated for its potential use in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound has been shown to inhibit the activity of Mycobacterium tuberculosis enoyl reductase, an enzyme involved in the biosynthesis of mycolic acids .
- It also interacts with various cellular proteins and enzymes, leading to the disruption of essential cellular processes.
- Pathways Involved:
- The compound induces oxidative stress in bacterial cells, leading to cell death.
- In cancer cells, it triggers apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- Uniqueness:
- The presence of the oxadiazole and thiophene moieties in this compound imparts unique electronic and steric properties, enhancing its reactivity and potential applications.
- Its ability to inhibit specific enzymes and interact with cellular proteins makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-17-15(23-20-9)14-11(6-7-24-14)18-13(21)8-25-16-19-10-4-2-3-5-12(10)22-16/h2-7H,8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLERUSZCAFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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